(Cyclopropylmethyl)(1-methoxypropan-2-yl)amine
Overview
Description
Cyclopropylmethyl)(1-methoxypropan-2-yl)amine, also known as CPMPA, is a cyclic amine compound with a wide range of applications in scientific research. Due to its unique structure, it has been used in a variety of research studies, such as synthesis and mechanism of action studies, biochemical and physiological effects studies, and lab experiments.
Scientific Research Applications
1. Synthesis of Amino Alcohols
A study demonstrated the conversion of 1-arylmethyl-2-(bromomethyl)aziridines into 2-amino-1-aryloxy-3-methoxypropanes. This process involves regioselective ring opening towards N, N-di(arylmethyl)-N-(2-bromo-3-aryloxypropyl)amines and subsequent treatment with sodium methoxide to yield 2-amino-1-aryloxy-3-methoxypropanes as major compounds (D’hooghe et al., 2006).
2. Amination of Alcohols
The amination of 1-methoxy-2-propanol by ammonia over a nickel-on-silica catalyst was studied, producing 2-amino-1-methoxypropane with high selectivity. The study explored the influence of reaction parameters on product distribution (Bassili & Baiker, 1990).
3. Lewis Acid-Catalyzed Ring-Opening
Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles has been applied in synthesizing serotonin/norepinephrine reuptake inhibitors. This method preserves enantiomeric purity and is efficient for synthesizing complex amine structures (Lifchits & Charette, 2008).
4. Chemoenzymatic Synthesis of Amines
Chemo-enzymatic routes have been developed for synthesizing (S)-1-cyclopropyl-2-methoxyethanamine, a key intermediate in synthesizing corticotropin-releasing factor-1 receptor antagonists. This involves enzyme-catalyzed reactions starting from methylcyclopropyl ketone (Parker et al., 2012).
5. Synthesis of Antimalarial Compounds
A study described the synthesis of 2-amino-3-arylpropan-1-ols and their evaluation for antimalarial activity. This involved the conversion of 2-(azidomethyl)aziridines into novel 1-(2,3-diaminopropyl)-1,2,3-triazoles, demonstrating potential in developing antimalarial drugs (D’hooghe et al., 2011).
6. Intramolecular Amination of Nonclassical Cations
Intramolecular amination of nonclassical cyclopropylmethyl cation was utilized to produce 1-amino-1-hydroxymethylcyclobutane derivatives, indicating a method for synthesizing complex cyclic amines (Skvorcova et al., 2017).
properties
IUPAC Name |
N-(cyclopropylmethyl)-1-methoxypropan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(6-10-2)9-5-8-3-4-8/h7-9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNEHTQSTQRFCLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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